Methyl (tert-butoxycarbonyl)-l-phenylalanyl-l-methioninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate is a compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl group. This is followed by the esterification of the carboxyl group with methanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to introduce the Boc group . The esterification step can be carried out using methanol and a suitable catalyst under mild conditions .
Industrial Production Methods
In industrial settings, the production of methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate can be scaled up using flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The Boc group can be removed under reductive conditions using reagents such as sodium borohydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . This selective deprotection is crucial in multi-step synthesis processes where different functional groups need to be protected and deprotected at specific stages.
Comparison with Similar Compounds
Methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate can be compared with other similar compounds such as:
- N-(tert-Butoxycarbonyl)-L-serine methyl ester
- N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
- N,N,N-Tris(tert-butoxycarbonyl)-L-arginine
These compounds also feature the Boc protecting group and are used in peptide synthesis. methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate is unique due to the presence of both phenylalanine and methionine residues, which provide specific chemical properties and reactivity.
Properties
IUPAC Name |
methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-20(2,3)27-19(25)22-16(13-14-9-7-6-8-10-14)17(23)21-15(11-12-28-5)18(24)26-4/h6-10,15-16H,11-13H2,1-5H3,(H,21,23)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRFQIOAEDHQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.